4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester 4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 329004-08-2
VCID: VC3343625
InChI: InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-12-10-19(11-13-20)9-8-14-4-6-15(18)7-5-14/h4-7H,8-13,18H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)CCC2=CC=C(C=C2)N
Molecular Formula: C17H27N3O2
Molecular Weight: 305.4 g/mol

4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester

CAS No.: 329004-08-2

Cat. No.: VC3343625

Molecular Formula: C17H27N3O2

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester - 329004-08-2

Specification

CAS No. 329004-08-2
Molecular Formula C17H27N3O2
Molecular Weight 305.4 g/mol
IUPAC Name tert-butyl 4-[2-(4-aminophenyl)ethyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-12-10-19(11-13-20)9-8-14-4-6-15(18)7-5-14/h4-7H,8-13,18H2,1-3H3
Standard InChI Key UUFMWTVUJADGLZ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)CCC2=CC=C(C=C2)N
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)CCC2=CC=C(C=C2)N

Introduction

Chemical Identity and Properties

Basic Identification

4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester, also known by its IUPAC name tert-butyl 4-[2-(4-aminophenyl)ethyl]piperazine-1-carboxylate, is an organic compound with significant potential in pharmaceutical research. The compound is registered with CAS number 329004-08-2 and possesses distinctive structural characteristics that make it valuable in chemical synthesis applications .

Structural and Physical Properties

The molecular structure of this compound features a piperazine ring with an aminophenethyl group at one nitrogen and a tert-butyloxycarbonyl (Boc) protecting group at the other. Its molecular formula is C₁₇H₂₇N₃O₂ with a molecular weight of 305.4 g/mol. The presence of the amino group on the phenyl ring provides a reactive site for further functionalization, while the Boc-protected piperazine offers structural stability during synthetic processes.

Chemical Identifiers and Nomenclature

The compound has several synonyms and alternative names used in scientific literature and chemical databases:

Identifier TypeValue
CAS Number329004-08-2
IUPAC Nametert-butyl 4-[2-(4-aminophenyl)ethyl]piperazine-1-carboxylate
Molecular FormulaC₁₇H₂₇N₃O₂
Molecular Weight305.4 g/mol
Standard InChIKeyUUFMWTVUJADGLZ-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)OC(=O)N1CCN(CC1)CCC2=CC=C(C=C2)N

This compound is also known by several alternative names including 4-[2-(4-Boc-piperazin-1-yl)ethyl]aniline and tert-butyl 4-(4-aminophenethyl)piperazine-1-carboxylate .

Synthesis Methods

General Synthetic Approaches

The synthesis of 4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester typically involves a multi-step process that requires careful control of reaction conditions and protecting group chemistry. The process generally includes the formation of the piperazine ring system and the strategic attachment of both the phenethyl moiety and the tert-butyl ester group.

Common Synthetic Pathways

The synthetic route often employs reactions such as alkylation and esterification as key steps. The piperazine ring is typically formed first, followed by functionalization at the nitrogen positions. The tert-butyloxycarbonyl (Boc) protecting group is usually introduced via reaction with di-tert-butyl dicarbonate under basic conditions, providing protection for one of the nitrogen atoms in the piperazine ring.

Purification Considerations

After synthesis, the compound typically requires purification steps such as column chromatography or recrystallization to achieve the desired level of purity for research applications. The presence of multiple functional groups necessitates careful control of reaction conditions to avoid side reactions and maximize yield.

Applications in Medicinal Chemistry

Role as a Pharmaceutical Intermediate

4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester has garnered significant interest in medicinal chemistry research due to its versatility as a precursor in the synthesis of biologically active compounds. The compound's structure, particularly the combination of the piperazine ring and the amino group, provides an excellent scaffold for developing compounds with potential therapeutic activity.

Research Findings

Recent Investigations

Current research has focused on exploring the potential of 4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester in developing compounds with enhanced biological activities. Scientists have been investigating various derivatives synthesized from this compound as part of drug discovery programs.

Structure-Activity Relationships

Studies examining the structure-activity relationships of derivatives have provided valuable insights into how structural modifications affect biological activity. Such research has helped guide the rational design of new compounds with improved potency, selectivity, or pharmacokinetic properties.

Pharmaceutical Development Progress

The compound's ability to be modified into various derivatives has made it a valuable starting material in pharmaceutical research. Recent developments include the exploration of its potential in creating compounds with targeted effects on specific biological pathways implicated in various disease states.

Comparison with Related Compounds

Structural Analogues

Several structurally related compounds share similar features with 4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester. These include:

  • tert-Butyl 4-(4-Aminophenyl)piperidine-1-carboxylate (CAS: 170011-57-1): This compound differs in having a piperidine ring instead of piperazine and lacks the ethyl linker between the aromatic ring and the heterocycle .

  • 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester (CAS: 170911-92-9): This compound is very similar but lacks the ethylene bridge between the piperazine and the phenyl ring, creating a direct connection between the aromatic ring and the heterocycle .

  • 4-(3-AMINO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER (CAS: 206879-72-3): This compound features a meta-substituted amino group on the phenyl ring rather than the para-substitution seen in our compound of interest .

Comparative Properties

The table below highlights key differences between 4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester and its structural analogues:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester329004-08-2C₁₇H₂₇N₃O₂305.4Contains ethyl linker between piperazine and para-aminophenyl
tert-Butyl 4-(4-Aminophenyl)piperidine-1-carboxylate170011-57-1C₁₆H₂₄N₂O₂~276.4Contains piperidine instead of piperazine
4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester170911-92-9C₁₅H₂₃N₃O₂277.36Direct connection between piperazine and para-aminophenyl
4-(3-AMINO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER206879-72-3C₁₅H₂₃N₃O₂277.36Meta-substituted amino group on phenyl ring

Functional Implications of Structural Differences

The structural differences between these compounds, particularly the presence or absence of the ethylene linker and the position of the amino group, can significantly impact their chemical reactivity and potential biological activities. The additional flexibility provided by the ethylene bridge in 4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester may allow for better adaptation to binding pockets in biological targets compared to the more rigid analogues with direct attachment to the aromatic ring .

Future Research Directions

Emerging Applications

As pharmaceutical research continues to advance, new applications for this compound and its derivatives may emerge. The versatile structure with multiple points for functionalization positions it as a valuable scaffold for continued exploration in medicinal chemistry and drug discovery programs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator